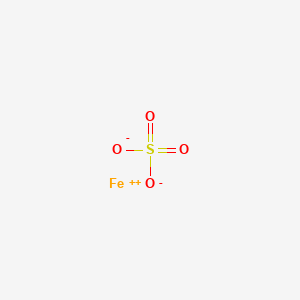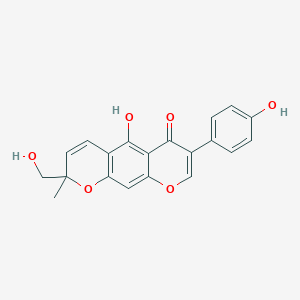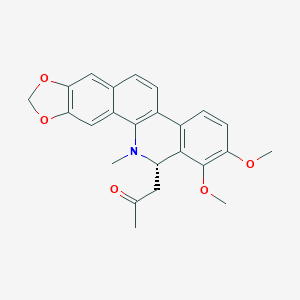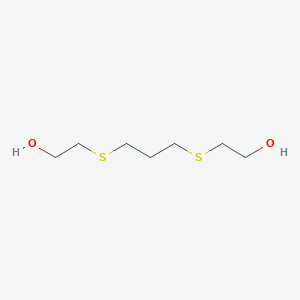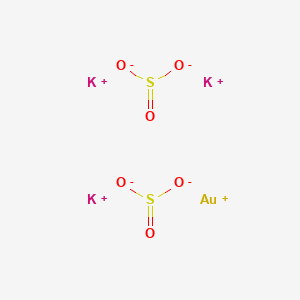
Sulfurous acid, gold(1+) potassium salt (2:1:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurous acid, gold(1+) potassium salt (2:1:3) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a coordination complex of gold(I) with sulfurous acid and potassium ions in a 2:1:3 ratio.
Mécanisme D'action
The mechanism of action of sulfurous acid, gold(1+) potassium salt (2:1:3) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also work by scavenging free radicals and reducing oxidative stress in the body.
Effets Biochimiques Et Physiologiques
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. It may also have a positive effect on the immune system and improve overall health and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sulfurous acid, gold(1+) potassium salt (2:1:3) is its potential therapeutic applications. It has been shown to have a number of beneficial effects on the body and may be useful in the treatment of a variety of diseases. However, one of the limitations of this compound is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Orientations Futures
There are a number of future directions for research on sulfurous acid, gold(1+) potassium salt (2:1:3). One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of sulfurous acid, gold(1+) potassium salt (2:1:3) in humans.
Méthodes De Synthèse
Sulfurous acid, gold(1+) potassium salt (2:1:3) can be synthesized by reacting gold(I) chloride with potassium sulfite in the presence of sulfur dioxide. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Sulfurous acid, gold(1+) potassium salt (2:1:3) has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.
Propriétés
Numéro CAS |
19153-99-2 |
|---|---|
Nom du produit |
Sulfurous acid, gold(1+) potassium salt (2:1:3) |
Formule moléculaire |
AuK3O6S2 |
Poids moléculaire |
474.39 g/mol |
Nom IUPAC |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
Clé InChI |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Autres numéros CAS |
19153-99-2 |
Synonymes |
gold(1+) tripotassium disulphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



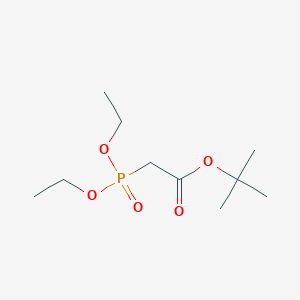

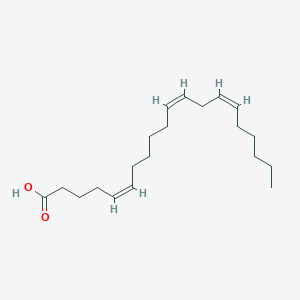
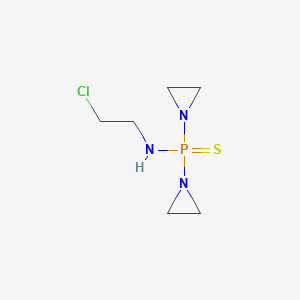
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
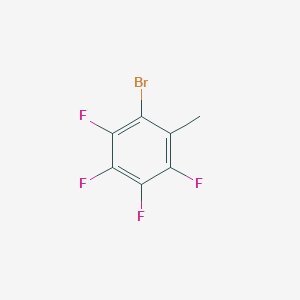
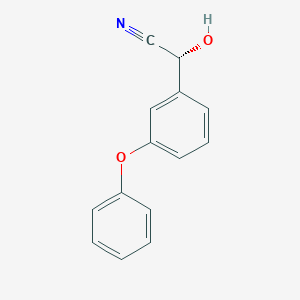

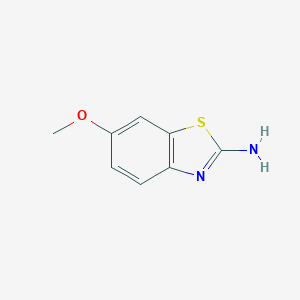
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
